Fmoc-Ser(tBu)-ODhbt
CAS No.: 109434-27-7
VCID: VC21537148
Molecular Formula: C29H28N4O6
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Ser(tBu)-ODhbt, chemically known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a specialized derivative of serine used primarily in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group for the amino terminus, a tert-butyl (tBu) protecting group for the hydroxyl group of serine, and a 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) ester moiety. Applications in Peptide SynthesisFmoc-Ser(tBu)-ODhbt plays a crucial role in solid-phase peptide synthesis (SPPS), a widely adopted method for constructing peptides with high purity and yield. The protective groups in this compound facilitate controlled reactions, enabling chemists to manipulate the synthesis process effectively. Synthesis ProcessThe synthesis of Fmoc-Ser(tBu)-ODhbt typically involves several key steps under anhydrous conditions to prevent hydrolysis of sensitive functional groups. Solvents like dimethylformamide and specific reagents such as thionyl chloride are used during initial steps to ensure effective protection and ester formation. Research Findings and Biological ImplicationsWhile specific biological activities of Fmoc-Ser(tBu)-ODhbt are not extensively documented, its role in peptide synthesis suggests potential applications in drug development and therapeutic formulations. The serine residue is known for its involvement in enzyme active sites and signaling pathways, indicating that peptides synthesized with this compound could exhibit biological activities relevant to these functions. Comparison with Other CompoundsFmoc-Ser(tBu)-ODhbt stands out due to its combination of protective groups that allow for selective deprotection under mild conditions, making it particularly useful in complex peptide synthesis where multiple protecting groups are involved. Here is a comparison with other similar compounds:
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CAS No. | 109434-27-7 | |||||||||||||||
Product Name | Fmoc-Ser(tBu)-ODhbt | |||||||||||||||
Molecular Formula | C29H28N4O6 | |||||||||||||||
Molecular Weight | 528.6 g/mol | |||||||||||||||
IUPAC Name | (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |||||||||||||||
Standard InChI | InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |||||||||||||||
Standard InChIKey | NCZXTUHFIKZNNH-VWLOTQADSA-N | |||||||||||||||
Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |||||||||||||||
SMILES | CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |||||||||||||||
Canonical SMILES | CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |||||||||||||||
Synonyms | Fmoc-Ser(tBu)-ODhbt;109434-27-7;Fmoc-O-tert-butyl-L-serine3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-ylester;Fmoc-O-tert-butyl-D-serine3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazineester;201210-27-7;F0148_SIGMA;47455_FLUKA;CTK8E9972;6989AH;ZINC71788091;RT-013024;Fmoc-O-tert-Butyl-L-serine3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-ylester | |||||||||||||||
PubChem Compound | 14189495 | |||||||||||||||
Last Modified | Aug 15 2023 |
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